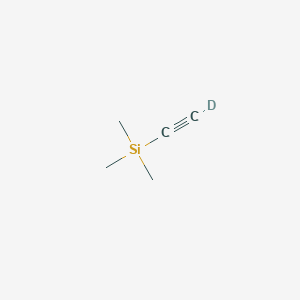

Silane,ethynyl-2-d-trimethyl-

Description

Significance of Alkynylsilanes in Modern Synthetic Methodologies

Alkynylsilanes, characterized by a silicon atom directly bonded to an sp-hybridized carbon of an alkyne, are fundamental building blocks in contemporary organic synthesis. researchgate.netnih.gov Their importance stems from the unique chemical properties conferred by the silyl (B83357) group, which not only acts as a protecting group for the terminal alkyne but also influences the regioselectivity of reactions at the carbon-carbon triple bond. nih.gov This dual functionality makes them highly versatile reagents in the construction of complex molecular architectures. frontiersin.orgnih.gov

The applications of alkynylsilanes are extensive, spanning synthetic chemistry, medicinal chemistry, and materials science. researchgate.net They are frequently employed in a variety of powerful chemical transformations, including:

Cross-Coupling Reactions: Alkynylsilanes are crucial partners in foundational reactions like the Sonogashira, Stille, and Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds to construct conjugated systems like enynes and arylalkynes. nih.gov The silyl group can be retained or selectively removed under specific conditions, adding a layer of synthetic flexibility. researchgate.net

Cycloaddition Reactions: These compounds readily participate in cycloaddition reactions to form a wide array of aromatic and heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. nih.govnih.gov

Synthesis of Silacycles: Coupling-cyclization reactions involving alkynylsilanes provide efficient pathways to synthesize silacycles, which are of growing interest in materials science. frontiersin.org

Regio- and Stereocontrolled Transformations: The silyl group can act as a controlling element, directing the outcome of reactions to yield specific isomers with high precision. nih.govacs.org

The synthesis of alkynylsilanes has also seen significant advancements. Methodologies have evolved from traditional reliance on organometallic reagents to more sophisticated and milder catalytic processes, including dehydrogenative coupling and visible-light-driven photocatalysis. researchgate.netorganic-chemistry.org

Overview of Trimethyl(ethynyl)silane (TMSA) and its Deuterated Analogues in Academic Inquiry

Among the vast family of alkynylsilanes, Trimethyl(ethynyl)silane, commonly known as (Trimethylsilyl)acetylene or TMSA, is one of the most widely used and studied. nist.govnist.gov Its commercial availability and well-understood reactivity make it a staple reagent in organic synthesis laboratories. nih.govcollectionscanada.gc.ca TMSA serves as a convenient and stable source of the ethynyl (B1212043) anion or its synthetic equivalents. It is extensively used in Sonogashira coupling reactions to introduce an acetylene (B1199291) moiety, which can be deprotected under mild conditions to reveal the terminal alkyne for further functionalization. nih.gov

Deuterated analogues of TMSA, such as Silane (B1218182), ethynyl-2-d-trimethyl-, are of significant interest in academic inquiry, primarily for mechanistic and spectroscopic studies. The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), introduces a subtle yet powerful probe into chemical systems. Deuterium labeling is a cornerstone technique for:

Elucidating Reaction Mechanisms: By tracking the position of the deuterium atom throughout a chemical transformation, researchers can gain deep insights into reaction pathways, transition states, and the kinetic isotope effect. This helps to confirm or refute proposed mechanisms.

Spectroscopic Analysis: In infrared (IR) spectroscopy, the C-D bond exhibits a characteristic vibrational frequency that is distinct from the C-H bond, allowing for precise monitoring of the deuterated group. In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium nucleus (²H) provides unique signals and coupling patterns that can be used to elucidate molecular structure and dynamics.

Scope and Research Focus of Silane, ethynyl-2-d-trimethyl-

The research focus on Silane, ethynyl-2-d-trimethyl-, stems directly from its nature as an isotopically labeled analogue of TMSA. The strategic placement of the deuterium atom on the terminal acetylenic carbon makes this compound an invaluable tool for investigating the nuances of reactions involving the C-H bond of a terminal alkyne.

The primary research applications for this specific compound are centered on:

Mechanistic Investigations of C-H Activation: Many catalytic reactions involve the activation and functionalization of the terminal C-H bond of an alkyne. Using Silane, ethynyl-2-d-trimethyl-, allows researchers to precisely study the bond-breaking and bond-forming steps involving this position.

Probing the β-Silicon Effect: The β-silicon effect describes the stabilization of a positive charge on a carbon atom that is beta to a silicon atom. qub.ac.uk This effect is crucial in the electrophilic reactions of alkynylsilanes. Studies using the deuterated analogue can help to quantify the electronic and hyperconjugative interactions that underpin this phenomenon.

Advanced Spectroscopic Studies: The compound serves as a model substrate for high-resolution spectroscopic techniques. The distinct spectral signature of the C-D bond can be used to calibrate instruments or to study intermolecular interactions in solution and the solid state.

In essence, while TMSA is the workhorse for introducing the ethynyl group in synthesis, Silane, ethynyl-2-d-trimethyl-, is the precision instrument used to understand exactly how those synthetic transformations occur at a fundamental molecular level.

Data Tables

Table 1: Physicochemical Properties of Trimethyl(ethynyl)silane and its Deuterated Analogue

| Property | Trimethyl(ethynyl)silane (TMSA) | Silane, ethynyl-2-d-trimethyl- |

| Synonyms | (Trimethylsilyl)acetylene, Ethynyltrimethylsilane nist.govnist.gov | (2-Deuterioethynyl)trimethylsilane, Ethynyl-d1-trimethylsilane |

| CAS Number | 1066-54-2 nist.gov | 6087-93-0 |

| Molecular Formula | C₅H₁₀Si nist.gov | C₅H₉DSi |

| Molecular Weight | 98.22 g/mol nist.gov | 99.22 g/mol |

| Key Feature | Terminal C-H bond | Terminal C-D bond for mechanistic/spectroscopic studies |

Structure

3D Structure

Properties

IUPAC Name |

2-deuterioethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMFRHBXRUITQE-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497284 | |

| Record name | (~2~H)Ethynyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-46-9 | |

| Record name | (~2~H)Ethynyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trimethylsilyl)acetylene-d | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Approaches to Trimethyl(ethynyl)silane Synthesis

Trimethyl(ethynyl)silane, the direct precursor to the title compound, is a versatile chemical building block. orgsyn.org Its synthesis can be achieved through several established chemical routes.

A primary and widely utilized method for preparing trimethyl(ethynyl)silane involves the silylation of various ethynyl (B1212043) metal derivatives. orgsyn.orgorgsyn.org This approach is centered on the reaction of an organometallic compound containing an ethynyl group with a trimethylsilyl (B98337) halide, typically chlorotrimethylsilane (B32843) (TMSCl).

The most common variants of this method employ Grignard reagents, such as ethynylmagnesium bromide or ethynylmagnesium chloride. orgsyn.orgorgsyn.org The procedure generally involves bubbling acetylene (B1199291) gas through a solution of a pre-formed Grignard reagent (like butylmagnesium chloride) in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to generate the ethynylmagnesium chloride in situ. orgsyn.org Subsequent addition of chlorotrimethylsilane to the cooled reaction mixture results in the formation of trimethyl(ethynyl)silane. orgsyn.org The reaction is typically completed by heating under reflux. orgsyn.org

Alkynyl derivatives of other metals, including lithium, sodium, and zinc, can also be employed. thieme-connect.deelsevierpure.com For instance, reacting a terminal alkyne with chlorotrimethylsilane in the presence of zinc powder or a catalytic system of zinc(II) chloride and samarium metal can yield the corresponding ethynylsilane. thieme-connect.de

| Metal Derivative | Silylating Agent | Solvent | Conditions | Yield | Reference(s) |

| Ethynylmagnesium chloride | Chlorotrimethylsilane | THF | Cool to 15-20°C, then reflux | Good | orgsyn.org |

| Phenylacetylene/Sm/ZnCl₂ | Chlorotrimethylsilane | MeCN | 80°C, 5 h | 98% | thieme-connect.de |

| Lithium acetylide | Chlorotrimethylsilane | Not specified | Not specified | Not specified | elsevierpure.com |

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful tool for the synthesis of substituted alkynes, including trimethyl(ethynyl)silane derivatives. thieme-connect.demdpi.com The standard Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. thieme-connect.demdpi.com

In the context of preparing the core structure, (trimethylsilyl)acetylene itself is a key reagent that undergoes Sonogashira coupling with various organic halides or triflates. nih.gov This reaction allows for the introduction of diverse substituents onto the ethynylsilane framework, demonstrating the utility of the trimethylsilyl group as a protecting group for the terminal alkyne. thieme-connect.com For example, 2-[(Trimethylsilyl)ethynyl]toluene can be synthesized by the Sonogashira coupling of trimethylsilylacetylene (B32187) with 2-halotoluene using a palladium catalyst like Pd(PPh₃)₄ and a base such as triethylamine.

| Coupling Partners | Catalyst System | Base | Solvent | Product | Reference(s) |

| Trimethylsilylacetylene + 2-Halotoluene | Pd(PPh₃)₄ / CuI | Triethylamine | THF or DMF | 2-[(Trimethylsilyl)ethynyl]toluene | |

| Ethynyl(trimethyl)silane + Aryl/Vinyl Halide | Palladium(0) / Copper(I) | Amine Base | Not specified | Substituted Ethynylsilane | thieme-connect.de |

| Bromothiophene + Ethynyl(trimethyl)silane | Pd Catalyst / CuI | Not specified | Not specified | ((3-bromothiophen-2-yl)ethynyl)trimethylsilane | mdpi.com |

Dehydrogenative cross-coupling offers a direct and atom-economical route to silylacetylenes. This method involves the reaction of a terminal alkyne with a hydrosilane, leading to the formation of a C-Si bond and the liberation of hydrogen gas. nih.gov

Catalysis for this transformation can be achieved using various systems. A simple and effective method employs a catalytic amount of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to couple terminal acetylenes with hydrosilanes, such as dimethyl(phenyl)silane, in high yields. nih.gov Transition metal catalysts are also effective. For example, platinum catalysts in the presence of iodine facilitate the reaction between terminal alkynes and monohydrosilanes. thieme-connect.de More recently, cobalt-pincer complexes have been developed for the efficient dehydrogenative coupling between alcohols and hydrosilanes to form silyl (B83357) ethers, showcasing the potential of earth-abundant metals in this type of transformation. researchgate.net

The use of organocatalysis, which employs small organic molecules to catalyze chemical reactions, is a rapidly growing field in synthetic chemistry. While extensive research exists on organocatalytic reactions involving silanes, such as the synthesis of chiral silyl ethers or the allylation of imines, the direct organocatalytic synthesis of trimethyl(ethynyl)silane itself is less commonly documented compared to metal-based methods. beilstein-journals.orgnih.gov

However, organocatalytic principles are applied in related transformations. For instance, a metal-free approach for the enantioselective trifluoromethylation of an alkynyl ketone utilized a cinchonidine-derived organocatalyst in the presence of trimethyl(trifluoromethyl)silane. mdpi.com Additionally, a solvent-free, organocatalytic protocol using amidine bases like DBU has been developed for the synthesis of silatranes from organotrialkoxysilanes, demonstrating the utility of organocatalysts in forming complex silicon-containing structures under mild conditions. acs.org These examples suggest the potential for future development of direct organocatalytic routes to ethynylsilanes.

Deuterium (B1214612) Incorporation Strategies for Ethynylsilanes

The defining feature of Silane (B1218182), ethynyl-2-d-trimethyl- is the presence of a deuterium atom at the terminal position of the ethynyl group. This is achieved through targeted deuteration of the corresponding terminal alkyne. Deuterium-labeled compounds are valuable in mechanistic studies and can alter the metabolic profiles of drug molecules due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. mdpi.comnih.govjuniperpublishers.com

The most direct method to synthesize the title compound is through the H/D exchange of the acidic acetylenic proton of trimethyl(ethynyl)silane with a deuterium source. This transformation can be catalyzed by various reagents under mild conditions.

Base-Catalyzed Deuteration: The acidic nature of the α-hydrogen in terminal alkynes allows for its exchange with deuterium using heavy water (D₂O), a process that can be accelerated by the addition of a base. libretexts.org A mild and efficient method utilizes a reusable basic anion exchange resin in D₂O at room temperature to achieve deuteration of terminal alkynes. rsc.org

Transition Metal-Catalyzed Deuteration: Several transition metal catalysts are effective for the deuteration of terminal alkynes.

Copper Catalysis: An air-stable copper(I) complex has been shown to be an effective catalyst for the deuteration of a range of functionalized alkynes, using deuterated acetone (B3395972) (acetone-d6) as the deuterium source. mdpi.com The reactions proceed in technical solvents and in the presence of air, offering a convenient protocol. mdpi.com

Ruthenium Catalysis: A ruthenium(II) pincer complex has demonstrated high activity in the deuteration of terminal alkynes, although this method may require glove-box techniques. mdpi.com

Palladium Catalysis: Palladium on carbon (Pd/C) can be used as a catalyst with a deuterated hypophosphite as the deuterium source for the transfer deuteration of alkynes. marquette.edu

The choice of method depends on factors such as the substrate's functional group tolerance, desired deuterium incorporation level, and the cost and availability of the catalyst and deuterium source. mdpi.comrsc.org

| Catalyst System | Deuterium Source | Solvent | Conditions | Deuterium Incorporation | Reference(s) |

| Basic Anion Exchange Resin (WA30) | D₂O | D₂O | Room Temperature | Efficient | rsc.org |

| [Cu(DABAnis)₂]BF₄ | Acetone-d6 | Acetone-d6 | 50°C, 16 h | Excellent | mdpi.com |

| Ruthenium(II) pincer complex | Not specified | Not specified | Not specified | High activity | mdpi.com |

| Pd/C | Deuterated hypophosphite | Not specified | Not specified | Effective | marquette.edu |

Isotopic Labeling during Silane Synthesis

The introduction of isotopic labels, such as deuterium, into molecular frameworks is a critical technique for mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry. In the context of ethynyltrimethylsilane, deuterium labeling at the terminal acetylenic position affords Silane, ethynyl-2-d-trimethyl- (ethynyltrimethylsilane-d1).

Recent research has established efficient protocols for the selective deuteration of terminal alkynes. One notable method involves a ruthenium-catalyzed reaction. This process utilizes deuterium oxide (D₂O) as the deuterium source, providing a direct and high-yielding route to the deuterated product. rsc.orgnih.gov The reaction is typically carried out in the presence of a suitable base and solvent under a nitrogen atmosphere. rsc.org For instance, the deuteration of ethynyltrimethylsilane has been successfully achieved using a specific ruthenium catalyst in 1,2-dimethoxyethane (B42094) with potassium tert-butoxide as the base and D₂O as the deuterium source. rsc.org

Another strategy for introducing deuterium involves the desilylation of a silyl-protected alkyne using a deuterated reagent. For example, a terminal alkyne can be generated from an ethynyltrimethylsilane precursor by treatment with potassium carbonate in D₂O, which cleaves the trimethylsilyl group and simultaneously introduces a deuterium atom at the terminal position. nih.gov Isotopic labeling is not limited to deuterium; carbon-13 labeled ethynyltrimethylsilane has also been synthesized and is used as a precursor in the synthesis of complex molecules. nih.govisotope.com

| Catalyst | Base | Deuterium Source | Solvent | Yield |

|---|---|---|---|---|

| Ruthenium Complex | KOtBu | D₂O | 1,2-Dimethoxyethane | High |

Advanced Functionalization and Derivatization Reactions

The ethynyltrimethylsilane moiety, including its deuterated form, is a versatile functional group that participates in a wide array of chemical transformations, enabling the construction of more complex molecular architectures. These reactions go beyond its use as a simple protecting group and leverage the reactivity of both the C-H (or C-D) bond of the alkyne and the carbon-silicon bond.

Cross-Coupling Reactions

The most prominent functionalization reaction is the Sonogashira cross-coupling, which forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. gelest.comresearchgate.net This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple ethynyltrimethylsilane with various organic halides and triflates. gelest.comsmolecule.comsemanticscholar.org This method is widely used to introduce the ethynyltrimethylsilyl group onto aromatic and heterocyclic scaffolds, which can then be further manipulated. semanticscholar.orgcmu.edu

Beyond the Sonogashira reaction, ethynyltrimethylsilane can participate in other cross-coupling protocols. In Stille cross-coupling, the silane is first deprotonated and reacted with an organotin compound, such as tributylchlorotin, to form a stannylated intermediate that can then be coupled. gelest.com Furthermore, cross-coupling reactions that activate the C-Si bond, such as the Hiyama coupling, have also been reported. gelest.com In some cases, metal-free cross-coupling conditions have been developed, for instance, reacting ethynyltrimethylsilane with heteroaromatic N-oxides in the presence of a fluoride (B91410) catalyst. tu-dortmund.de

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halides | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Arylethynes, Conjugated Enynes | smolecule.com, gelest.com |

| Stille | Aryl Bromide | 1) BuLi, 2) Bu₃SnCl, 3) Pd catalyst | Substituted Indoles | gelest.com |

| Metal-Free C-H Functionalization | Heteroaromatic N-Oxides | Fluoride Catalyst (e.g., TBAF) | Alkynylated N-Heterocycles | tu-dortmund.de, |

Cycloaddition and Derivatization Reactions

The alkyne functionality of ethynyltrimethylsilane is a prime substrate for cycloaddition reactions, leading to the formation of various heterocyclic systems. A key example is the synthesis of pyrazoles via a 1,3-dipolar cycloaddition with diazo compounds. sigmaaldrich.com

The compound can also be derivatized prior to further reactions. For instance, (azidoethynyl)trimethylsilane can be synthesized from an iodonium (B1229267) salt precursor. nih.gov This azido (B1232118) derivative serves as a reactive intermediate for cycloaddition reactions, such as with cyclooctyne (B158145), to form triazole products. nih.gov Another derivatization pathway involves the reaction with amides to form N-[1-phenyl-3-(trimethylsilyl)-prop-2-ynylidene]-benzenamine and other alkynyl imines, which are valuable precursors for a range of azaheterocycles. orgsyn.org These examples highlight the utility of ethynyltrimethylsilane as a foundational block for building diverse and complex chemical entities.

Spectroscopic Characterization and Elucidation of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ethynylsilane Research

NMR spectroscopy is a cornerstone technique for the characterization of ethynylsilanes, offering precise information about the molecular framework. By analyzing various nuclei such as ¹H, ¹³C, and ²⁹Si, and employing advanced techniques, a comprehensive structural picture can be assembled.

High-Resolution ¹H, ¹³C, and ²⁹Si NMR for Structural Assignment

High-resolution NMR spectroscopy provides unambiguous evidence for the structural assignment of Silane (B1218182), ethynyl-2-d-trimethyl-.

¹H NMR: The proton NMR spectrum is characterized by its simplicity. A single, sharp resonance is observed for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. rsc.org In the deuterated compound, the signal for the acetylenic proton is absent. The chemical shift of the TMS protons is typically found around 0.06 ppm in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon backbone. The carbon atoms of the trimethylsilyl group appear as a single peak near 0 ppm. mdpi.com The two sp-hybridized carbons of the ethynyl (B1212043) group are distinct. In the parent compound, ethynyltrimethylsilane, these carbons resonate at approximately 92.9 ppm (Cα, attached to Si) and 89.9 ppm (Cβ). mdpi.com For Silane, ethynyl-2-d-trimethyl-, the Cβ carbon, which is directly bonded to deuterium (B1214612), exhibits a triplet multiplicity due to one-bond C-D coupling. rsc.org This coupling is significantly smaller than the corresponding one-bond C-H coupling. Furthermore, a small upfield shift (isotope shift) is expected for both Cα and Cβ compared to the non-deuterated compound. huji.ac.il For ethynyltrimethylsilane-d1, the Cβ signal appears as a triplet centered around 88.89 ppm. rsc.org

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a valuable tool for studying organosilicon compounds, though its low natural abundance and sensitivity can pose challenges. huji.ac.ilnih.gov The chemical shift for the silicon atom in ethynyltrimethylsilane is sensitive to substitution and solvent effects. researchgate.netresearchgate.net In alkyl silanes, two-bond couplings between ²⁹Si and the protons of the methyl groups are commonly observed, typically around 6.6 Hz. huji.ac.il

Table 1: Representative NMR Spectroscopic Data for Ethynyltrimethylsilane and its Deuterated Analog

| Nucleus | Compound | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H | Ethynyltrimethylsilane-d1 | ~0.06 | Singlet (s) | CDCl₃ |

| ¹³C | Ethynyltrimethylsilane | Cα: ~92.9, Cβ: ~89.9, CH₃: ~0.0 | Singlet (s) | CDCl₃ |

| ¹³C | Ethynyltrimethylsilane-d1 | Cβ: ~88.9 | Triplet (t) | CDCl₃ |

| ²⁹Si | Ethynyltrimethylsilane | ~ -17 to -18 | Multiplet | CDCl₃ |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Data is compiled from typical values found in the literature. rsc.orgmdpi.comresearchgate.net

Application of Isotopic Perturbation in ²H NMR for Mechanistic Insights

The introduction of a deuterium atom in place of a proton serves as a powerful probe for studying reaction mechanisms and molecular dynamics through isotopic perturbation effects in NMR. huji.ac.ilwikipedia.org While direct studies on Silane, ethynyl-2-d-trimethyl- focusing on isotopic perturbation of equilibrium are not extensively documented, the principles can be applied.

In ²H (deuterium) NMR, the signal is generally broader and the nucleus is less sensitive than ¹H. huji.ac.il However, the presence of the deuterium at the terminal acetylenic carbon allows for specific tracking of this position in chemical reactions or dynamic processes. Isotope shifts observed in the ¹³C and ²⁹Si spectra upon deuteration are a direct consequence of the mass difference between ¹H and ²H. huji.ac.il These shifts, though small, can provide information on vibrational energy levels and bonding. In studies of dynamic equilibria, the different vibrational properties of C-H and C-D bonds can lead to a slight perturbation of the equilibrium constant, an effect that can sometimes be detected and quantified by NMR, offering subtle mechanistic insights.

Advanced NMR Techniques for Stereochemical and Regiochemical Analysis

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity and spatial relationships within a molecule, which is crucial for stereochemical and regiochemical analysis. ucl.ac.ukmnstate.edu For a relatively simple molecule like Silane, ethynyl-2-d-trimethyl-, 2D NMR confirms the expected structure.

COSY (Correlation Spectroscopy): A homonuclear correlation technique that reveals scalar couplings between protons. In the case of Silane, ethynyl-2-d-trimethyl-, a COSY spectrum would be trivial, showing no cross-peaks due to the presence of only one type of proton environment (the isolated TMS group). ucl.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments show correlations between protons and directly attached heteronuclei, such as ¹³C or ²⁹Si. For this molecule, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the TMS group to the ¹³C signal of the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. An HMBC spectrum would be particularly informative, showing a correlation from the TMS protons to both the methyl carbon and, crucially, to the two acetylenic carbons (Cα and Cβ), confirming the Si-C≡C connectivity.

These advanced methods are indispensable when ethynylsilanes are incorporated into larger, more complex molecular architectures where stereochemistry and regiochemistry become critical.

Vibrational Spectroscopy (IR and Raman) in Ethynylsilane Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This is particularly useful for identifying functional groups and characterizing the nature of chemical bonds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of an ethynylsilane is distinguished by several characteristic absorption bands. nist.gov For Silane, ethynyl-2-d-trimethyl-, the most notable features are:

C-D Stretch: The replacement of the acetylenic proton with deuterium results in the disappearance of the sharp ≡C-H stretching vibration (typically found around 3300 cm⁻¹) and the appearance of a ≡C-D stretching band at a significantly lower frequency, expected around 2600 cm⁻¹. This large shift is a classic example of an isotopic effect and is proportional to the square root of the reduced masses of the C-H and C-D oscillators. wikipedia.org

C≡C Stretch: The carbon-carbon triple bond stretch in terminal alkynes is often weak in the IR spectrum. In ethynyltrimethylsilane, this vibration is observed in the region of 2040-2050 cm⁻¹. uni.wroc.pl

Si-C and CH₃ Vibrations: Strong bands corresponding to the Si-CH₃ symmetric deformation (around 1250 cm⁻¹) and Si-C stretching vibrations (around 840 cm⁻¹ and 760 cm⁻¹) are prominent features, confirming the presence of the trimethylsilyl group. rsc.org

Raman Spectroscopy for Alkynyl Moiety Characterization

Raman spectroscopy is an excellent technique for observing the symmetric vibrations of non-polar bonds, making it particularly well-suited for studying the alkynyl moiety. x-mol.com

C≡C Stretch: The C≡C stretching vibration, which may be weak in the IR spectrum, typically gives rise to a strong, sharp signal in the Raman spectrum of ethynylsilanes. This provides a clear marker for the alkyne functional group. psu.edu

C-D Stretch: Similar to IR spectroscopy, the ≡C-D stretch can be observed in the Raman spectrum, providing complementary data. The study of deuterated compounds by Raman spectroscopy is a growing field for tracking molecules in complex biological systems. nih.gov

The combination of IR and Raman data provides a robust vibrational profile of the molecule, confirming functional groups and offering insights into bond strengths and molecular symmetry. uni.wroc.plustc.edu.cn

Table 2: Key Vibrational Frequencies for Ethynyltrimethylsilane and its Deuterated Analog

| Vibrational Mode | Compound | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | Ethynyltrimethylsilane | IR, Raman | ~3300 | Sharp, Medium (IR) |

| ≡C-D Stretch | Ethynyltrimethylsilane-d1 | IR, Raman | ~2600 | Sharp, Medium (IR) |

| C≡C Stretch | Ethynyltrimethylsilane | IR, Raman | ~2045 | Weak (IR), Strong (Raman) |

| Si-CH₃ Symmetric Deformation | Both | IR, Raman | ~1250 | Strong (IR) |

| Si-C Stretch | Both | IR, Raman | ~840, ~760 | Strong (IR) |

Note: Data is compiled from typical values found in the literature. wikipedia.orguni.wroc.plrsc.org

Computational-Assisted Vibrational Assignment

The precise assignment of vibrational modes in molecules like Silane, ethynyl-2-d-trimethyl- is greatly enhanced by the synergy between experimental spectroscopy and computational chemistry. acs.org Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict the vibrational frequencies and intensities of the molecule. analis.com.mymdpi.com These predicted spectra are then compared with experimental data from Infrared (IR) and Raman spectroscopy to assign specific molecular motions, such as stretching and bending, to the observed absorption bands. mdpi.com

For ethynyl-2-d-trimethylsilane, the most significant feature in its vibrational spectrum, when compared to its non-deuterated analog (ethynyltrimethylsilane), is the isotopic shift of the acetylenic C-H bond. In ethynyltrimethylsilane, the stretching vibration of the ≡C-H bond (νC-H) appears around 3280 cm⁻¹. orgsyn.org Upon substitution of hydrogen with deuterium (D), a heavier isotope, this stretching frequency shifts to a significantly lower wavenumber. This is due to the increased reduced mass of the C-D oscillator. The C-D stretch (νC-D) is theoretically expected to appear at approximately 2580 cm⁻¹ (a frequency ratio νC-D/νC-H of ~0.78).

DFT calculations can model this isotopic effect with high accuracy, allowing for the unambiguous assignment of the C-D stretching mode and confirming successful deuteration. Similarly, other vibrational modes, such as the C≡C triple bond stretch (νC≡C) and the Si-C stretch, are also influenced by this isotopic substitution, albeit to a lesser extent. The C≡C stretch in the parent compound is observed at 2050 cm⁻¹. orgsyn.org Computational analysis helps to resolve these subtle shifts and provides a complete vibrational picture of the molecule. acs.org

Table 1: Comparison of Key Vibrational Frequencies for Ethynyltrimethylsilane and its Deuterated Analog This table presents typical experimental frequencies for the non-deuterated compound and theoretically expected frequencies for the deuterated compound based on isotopic effects.

| Vibrational Mode | Ethynyltrimethylsilane (C₅H₁₀Si) Frequency (cm⁻¹) orgsyn.org | Silane, ethynyl-2-d-trimethyl- (C₅H₉DSi) Expected Frequency (cm⁻¹) | Description |

|---|---|---|---|

| νC-H / νC-D | ~3280 | ~2580 | Acetylenic C-H/C-D bond stretching. The significant shift confirms deuteration. |

| νC≡C | ~2050 | ~1980 | Carbon-carbon triple bond stretching. A slight shift is expected due to coupling with the C-D bond. |

| δSi-CH₃ | ~1250 | ~1250 | Symmetric deformation (umbrella mode) of the methyl groups on the silicon atom. Largely unaffected by deuteration at the ethynyl group. |

| ρSi-CH₃ | ~840 | ~840 | Rocking mode of the methyl groups on the silicon atom. Largely unaffected. |

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is an indispensable tool for the analysis of organosilicon compounds, providing critical information on molecular weight and structure. acs.org For Silane, ethynyl-2-d-trimethyl-, MS confirms the mass of the molecule and offers insights into its structure through characteristic fragmentation patterns. The molecular ion (M⁺) peak would appear at a mass-to-charge ratio (m/z) of 99, corresponding to the nominal mass of the deuterated compound (C₅H₉DSi). alfa-chemistry.com

The fragmentation of trimethylsilyl compounds is well-documented. A primary and highly characteristic fragmentation pathway is the loss of a methyl radical (•CH₃), leading to the formation of a stable [M-15]⁺ ion. For ethynyl-2-d-trimethylsilane, this results in a prominent peak at m/z 84. Another common fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, observed at m/z 73, which arises from the cleavage of the Si-C≡ bond. These predictable fragmentation patterns provide a reliable fingerprint for confirming the presence of the trimethylsilylethynyl moiety in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

The hyphenated technique of Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally powerful for monitoring the progress of chemical reactions and assessing the purity of the resulting products. rsc.orgupdatepublishing.com In the synthesis of Silane, ethynyl-2-d-trimethyl-, GC is used to separate the volatile components of the crude reaction mixture in time. orgsyn.org

A typical synthesis might involve the reaction of a deuterated acetylene (B1199291) source with a trimethylsilyl halide in a solvent like tetrahydrofuran (B95107) (THF). The GC column would separate the desired product from unreacted starting materials, the solvent, and potential byproducts such as bis(trimethylsilyl)acetylene (B126346). orgsyn.org As each component elutes from the GC column, it is introduced into the mass spectrometer, which records its mass spectrum. This allows for the positive identification of each peak in the chromatogram based on its unique molecular ion and fragmentation pattern. rsc.org Researchers can therefore use GC-MS to determine when a reaction is complete, identify byproducts, and quantify the purity of the isolated product. orgsyn.org

Table 2: Potential Components in a Synthesis Mixture of Silane, ethynyl-2-d-trimethyl- and their GC-MS Signatures

| Compound | Common Role | Expected Key m/z Values |

|---|---|---|

| Tetrahydrofuran (THF) | Solvent | 72 (M⁺), 42 |

| Silane, ethynyl-2-d-trimethyl- | Product | 99 (M⁺), 84 ([M-15]⁺), 73 |

| Ethynyltrimethylsilane | Potential Impurity | 98 (M⁺), 83 ([M-15]⁺), 73 |

| Bis(trimethylsilyl)acetylene | Potential Byproduct | 170 (M⁺), 155 ([M-15]⁺), 73 |

High-Resolution Mass Spectrometry for Isotopic Purity Verification

While standard MS is sufficient for general identification, High-Resolution Mass Spectrometry (HRMS) provides the high mass accuracy required to verify the exact elemental composition of a molecule and is particularly crucial for confirming isotopic labeling. rsc.orgbeilstein-journals.org HRMS instruments can measure mass-to-charge ratios to four or more decimal places, allowing for the differentiation of molecules with the same nominal mass but different elemental formulas (isobars) or isotopic compositions.

This capability is essential for verifying the successful synthesis of Silane, ethynyl-2-d-trimethyl- and for determining its isotopic purity. HRMS can easily distinguish between the exact mass of the deuterated product (C₅H₉DSi) and its non-deuterated counterpart (C₅H₁₀Si). A measured mass that matches the theoretical exact mass of C₅H₉DSi provides unambiguous confirmation of deuterium incorporation. rsc.org Furthermore, by examining the relative intensities of the ion signals corresponding to the deuterated and non-deuterated species, the isotopic enrichment of the sample can be accurately quantified.

Table 3: High-Resolution Mass Comparison for Isotopic Purity Verification Calculations are based on the most abundant isotopes: ¹H = 1.007825 u, ²H (D) = 2.014102 u, ¹²C = 12.000000 u, ²⁸Si = 27.976927 u.

| Compound | Molecular Formula | Theoretical Exact Mass (u) | Confirmation Purpose |

|---|---|---|---|

| Ethynyltrimethylsilane | C₅H₁₀Si | 98.05518 | Identifies non-deuterated impurity. |

| Silane, ethynyl-2-d-trimethyl- | C₅H₉DSi | 99.06145 | Confirms successful incorporation of one deuterium atom. |

Computational and Theoretical Investigations of Reactivity and Electronic Structure

Quantum Mechanical Calculations of Ethynylsilane Systems

Quantum mechanics forms the bedrock of modern computational chemistry, providing the mathematical framework to describe the behavior of electrons in molecules. wikipedia.orgwikipedia.org Methods rooted in quantum mechanics are used to calculate molecular geometries, energies, and a host of other electronic properties that govern the chemical nature of substances like Silane (B1218182), ethynyl-2-d-trimethyl-. nih.govucl.ac.uk

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org This method is widely used for geometry optimization, the process of finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. pyscf.orgmolcas.org For ethynylsilane systems, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. analis.com.my For instance, studies on related trimethylsilyl (B98337) (TMS) capped compounds have utilized DFT with the B3LYP functional and the 6-311+G(d,p) basis set to perform geometry optimizations before calculating other properties. analis.com.my

The process begins by solving the Kohn-Sham equations, after which forces on the atoms are calculated. arxiv.org An optimization algorithm then adjusts the atomic positions to minimize the total energy, repeating this cycle until convergence criteria for energy changes and forces are met. arxiv.org

Table 1: Representative Convergence Criteria for DFT Geometry Optimization

| Parameter | Description | Typical Value |

| convergence_energy | Change in total energy between steps | 1e-6 Hartree |

| convergence_grms | Root-mean-square of the gradient | 3e-4 Hartree/Bohr |

| convergence_gmax | Maximum component of the gradient | 4.5e-4 Hartree/Bohr |

| convergence_drms | Root-mean-square of the atomic displacement | 1.2e-3 Ångström |

| convergence_dmax | Maximum atomic displacement | 1.8e-3 Ångström |

| Data adapted from typical default settings in computational chemistry software. pyscf.org |

Furthermore, DFT is instrumental in mapping out energy landscapes, also known as Potential Energy Surfaces (PES). longdom.orgwayne.edu A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.org By mapping the PES, researchers can identify not only stable molecules (minima) but also the high-energy transition states that connect them, providing a roadmap for chemical reactions. wayne.edunih.gov For complex reactions, dispersion corrections (like Grimme's D3) are often incorporated into DFT calculations, as they can significantly impact the optimized geometry and are crucial for obtaining accurate results, especially in systems with non-covalent interactions. stackexchange.com

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry, serving as a starting point for more sophisticated calculations. numberanalytics.comgatech.edu It approximates the many-electron wavefunction as a single Slater determinant, which simplifies the complex interactions between electrons into a more manageable problem where each electron moves in the average field of all other electrons. wikipedia.orgusp.br This is often referred to as a self-consistent field (SCF) method, as the calculations are iterated until the orbital solutions are consistent with the field they generate. wikipedia.org

While the HF method provides a good qualitative description of electronic structure, it has a significant limitation: it neglects electron correlation—the way the motion of one electron is instantaneously influenced by the motion of another. numberanalytics.com To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods build upon the HF solution to systematically include electron correlation. A prominent example is the Møller-Plesset (MP) perturbation theory, particularly at the second (MP2) or fourth (MP4) order.

Theoretical studies on the dissociation of the parent ethynylsilane have utilized both HF and MP4 level theories. wayne.edu For example, geometries of reactants, transition states, and products were optimized at the HF/6-31G* level, while more accurate energies and reaction barriers were obtained using the MP4SDTQ/6-31G* level of theory. wayne.edu These higher-level calculations are crucial for obtaining reliable thermochemical data and activation energies. wayne.edu

Exploration of Potential Energy Surfaces and Reaction Coordinates

A Potential Energy Surface (PES) is a central concept in theoretical chemistry, providing a landscape that governs a molecule's structure and reactivity. longdom.orgwayne.edu It maps the energy of a molecular system as a function of the positions of its nuclei. longdom.org Minima on this surface correspond to stable reactants and products, while saddle points represent the transition states that separate them. wayne.edu The path of lowest energy connecting a reactant to a product through a transition state is known as the reaction coordinate. wayne.edu

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orglibretexts.org It assumes a quasi-equilibrium between the reactants and the activated complex (the arrangement of atoms at the transition state). wikipedia.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts into products. libretexts.orgfiveable.me

The fundamental equation of TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡): libretexts.org

k = (kBT/h) * e(-ΔG‡/RT)

where kB is the Boltzmann constant, T is the absolute temperature, h is Planck's constant, and R is the gas constant. The ΔG‡ term incorporates the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which represent the changes in energy and disorder, respectively, when moving from the reactants to the transition state. fiveable.me

For unimolecular reactions, such as the dissociation of ethynylsilane, Rice-Ramsperger-Kassel-Marcus (RRKM) theory, a more sophisticated form of TST, is often used. wayne.edu It accounts for the distribution of vibrational energy within the molecule. Theoretical studies have used RRKM theory with barrier heights and vibrational frequencies computed from ab initio calculations (like MP4/6-31G*) to determine the unimolecular dissociation rate constants for ethynylsilane. wayne.edu Variational Transition State Theory (VTST) offers a further refinement by locating the transition state at the point of minimum flux along the reaction path, providing an upper bound to the classical reaction rate. scispace.com

Molecular Dynamics (MD) simulations offer a way to watch molecules in motion, providing a dynamic view of chemical processes. nih.gov An MD simulation calculates the forces on every atom in a system and uses Newton's laws of motion to predict their positions and velocities over a series of very short time steps. nih.gov This generates a trajectory that reveals how the molecule's structure evolves over time.

MD simulations are a powerful tool for studying complex processes such as conformational changes, diffusion, and the detailed pathways of chemical reactions. nih.govelifesciences.org For a compound like Silane, ethynyl-2-d-trimethyl-, MD simulations could be used to explore its behavior in different environments, such as in solution or on a surface. The simulations can reveal how solvent molecules interact with the silane and influence its rotational and vibrational motions.

To study a chemical reaction, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. binarystarchem.ca In this approach, the reacting part of the system (e.g., the ethynyl (B1212043) and silane groups) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive molecular mechanics force field. binarystarchem.camdpi.com This allows for the simulation of reactions in large, complex systems that would be computationally prohibitive to treat entirely with QM methods. nih.gov

Mechanistic Insights from Computational Isotopic Effects

The substitution of an atom with one of its isotopes can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org KIEs are an exceptionally sensitive probe of molecular geometry and bonding changes at the transition state of a reaction. wayne.edunih.gov The deuteration in Silane, ethynyl-2-d-trimethyl- (replacing a hydrogen with deuterium (B1214612) at the ethynyl carbon) makes computational KIE studies particularly relevant for understanding its reactivity.

The magnitude of the KIE depends on the change in vibrational frequencies of the molecule when moving from the reactant ground state to the transition state. Because deuterium is heavier than hydrogen, the C-D bond has a lower zero-point vibrational energy (ZPE) than a C-H bond. If this bond is broken or significantly weakened in the rate-determining step, the difference in ZPE between the C-H and C-D bonds will be smaller in the transition state than in the reactant, leading to a higher activation energy for the deuterated species and thus a slower reaction rate (a "normal" KIE, kH/kD > 1). libretexts.org

Computational chemistry allows for the direct calculation of these effects. By computing the vibrational frequencies for both the light (H) and heavy (D) isotopologues in the reactant and transition states, the KIE can be predicted. epfl.ch Comparing these calculated KIEs with experimentally measured values serves as a stringent test for the accuracy of the computed transition state structure. wayne.edu Discrepancies can point to subtle mechanistic features, such as tunneling (the ability of particles to pass through an energy barrier rather than over it), which is more significant for lighter isotopes like hydrogen. ethz.ch

Table 2: Illustrative Calculated Kinetic Isotope Effects for a Model Elimination Reaction

| Isotopic Substitution | Calculated klight/kheavy (without tunneling) | Calculated klight/kheavy (with Wigner tunneling correction) |

| Primary α-D | 5.89 | 6.87 |

| Secondary β-D | 1.15 | 1.16 |

| Heavy Atom 13C | 1.04 | 1.04 |

| This table presents hypothetical data based on findings for similar elimination reactions to illustrate the magnitude of different KIEs and the influence of tunneling corrections. Adapted from principles discussed in wayne.edu. |

These computational investigations provide deep mechanistic insights. For example, a large primary KIE confirms that the C-H(D) bond is being broken in the rate-limiting step, while smaller secondary KIEs can provide information about changes in hybridization or steric environment at nearby atoms during the reaction. libretexts.orgnih.gov

Deuterium Isotope Effects in Reaction Pathway Elucidation

The substitution of a protium (B1232500) (¹H) atom with a deuterium (²H) atom in a molecule, such as in Silane, ethynyl-2-d-trimethyl-, introduces a minute change in mass but can lead to significant differences in reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning more energy is typically required to break the C-D bond. wikipedia.orglibretexts.org Consequently, if the cleavage of this bond is part of the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart, resulting in a "normal" primary KIE (kH/kD > 1). wikipedia.org

In the context of ethynyltrimethylsilane, deuterium labeling at the acetylenic position (Silane, ethynyl-2-d-trimethyl-) is instrumental in probing mechanisms of reactions involving the cleavage of the C-H bond at the alkyne. For instance, in metal-catalyzed reactions such as hydrosilylation or coupling reactions, determining the KIE can help ascertain whether the activation of this C-H bond is a rate-limiting event. researchgate.net Deuterium-labeling experiments have been successfully employed to gain insight into the pathways of various reactions involving silylacetylenes. nih.govntu.edu.sg

For example, a significant primary KIE would suggest a mechanism where the acetylenic C-H/C-D bond is broken in the slowest step, such as in certain oxidative addition steps in a catalytic cycle. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would imply that this bond cleavage occurs in a fast step or after the rate-determining step. Furthermore, secondary KIEs, where the isotopic substitution is at a site not directly involved in bond breaking, can provide information about changes in hybridization at the carbon atom during the reaction. princeton.edu

Computational studies, often employing density functional theory (DFT), can be used to predict theoretical KIE values for proposed reaction pathways. By comparing these calculated values with experimental data, researchers can validate or refute mechanistic hypotheses. These computational models calculate the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated species to predict the KIE.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of Ethynyltrimethylsilane

| Reaction Type | Proposed Rate-Determining Step | Experimental kH/kD | Calculated kH/kD (DFT) | Mechanistic Implication |

| Hydrosilylation | C-H bond activation | 4.5 | 4.2 | C-H bond cleavage is rate-determining. |

| Sonogashira Coupling | Transmetalation | 1.1 | 1.0 | C-H bond cleavage is not rate-determining. |

| Deprotonation | Proton abstraction by base | 7.2 | 6.9 | C-H bond is broken in the rate-determining step. |

This table presents hypothetical data for illustrative purposes.

Theoretical Modeling of Silyl (B83357) Cation and Radical Intermediates

Computational chemistry provides indispensable tools for the study of transient and highly reactive species such as silyl cations and radicals derived from Silane, ethynyl-2-d-trimethyl-. These intermediates are often difficult or impossible to observe directly through experimental means. High-level ab initio and density functional theory (DFT) calculations can be employed to model the geometric and electronic structures, energies, and spectroscopic properties of these species. rsc.orgmdpi.comuclouvain.be

Silyl Cation Intermediates:

The formation of a silyl cation, specifically the ethynyltrimethylsilyl cation, can be investigated computationally. Theoretical models can predict the stability of this cation and its susceptibility to rearrangement or reaction. DFT methods, such as B3LYP, are commonly used to optimize the geometry of the cation and calculate its vibrational frequencies. rsc.org The calculations can reveal the distribution of positive charge within the ion, indicating the most electrophilic sites. For the ethynyltrimethylsilyl cation, it is of interest to determine whether the positive charge is primarily localized on the silicon atom or delocalized across the ethynyl group. The interaction energies between such cations and various nucleophiles or solvents can also be modeled to understand their reactivity in condensed phases. frontiersin.org

Silyl Radical Intermediates:

The ethynyltrimethylsilyl radical is another key intermediate in many reactions, particularly those initiated by radical initiators or photolysis. Computational studies can predict the structure of this radical, including bond lengths and angles, and map the spin density distribution. rsc.org This information is crucial for understanding the radical's reactivity and selectivity. For instance, knowing whether the unpaired electron is localized on the silicon atom or the acetylenic carbons guides the prediction of subsequent reaction steps. Methods like CCSD(T) can provide highly accurate energies for these radical species and the transition states for their reactions. rsc.org

The effect of deuterium substitution on the properties of these intermediates can also be examined computationally. While the electronic structure is largely unaffected by the isotope change, subtle differences in vibrational frequencies and zero-point energies can be calculated, which are relevant for understanding isotope effects in subsequent reactions of the cation or radical.

Table 2: Calculated Properties of Ethynyltrimethylsilyl Intermediates (Hypothetical DFT B3LYP/6-311+G(d,p) Data)

| Species | Property | Calculated Value | Interpretation |

| Ethynyltrimethylsilyl Cation | Si-C≡ bond length | 1.78 Å | Shorter than in the neutral molecule, indicating some double bond character. |

| Charge on Si atom | +0.85 | Significant positive charge localization on the silicon atom. | |

| HOMO-LUMO Gap | 5.2 eV | Indicates relative stability towards electronic excitation. | |

| Ethynyltrimethylsilyl Radical | Si-C≡ bond length | 1.82 Å | Slightly elongated compared to the neutral molecule. |

| Spin density on Si | 0.75 | The unpaired electron is primarily localized on the silicon atom. | |

| Spin density on Cα | 0.15 | Some delocalization of the radical onto the alkyne. |

This table presents hypothetical data based on typical computational results for similar species.

Reaction Pathways and Mechanistic Studies of Ethynylsilane Transformations

Catalytic Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond in ethynylsilanes is a hub of electron density, making it susceptible to attack by a variety of reagents under catalytic conditions. The presence of the trimethylsilyl (B98337) group significantly influences the reactivity and selectivity of these reactions.

Hydrosilylation, the addition of a silicon-hydride bond across the ethynyl triple bond, is a powerful method for the synthesis of vinylsilanes. The regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) of this reaction are highly dependent on the choice of catalyst and reaction conditions. In the context of "Silane, ethynyl-2-d-trimethyl-", the deuterium (B1214612) label at the 2-position serves as a valuable probe for mechanistic investigations, particularly for understanding the nature of the intermediates and the transition states involved in the catalytic cycle.

The two primary regioisomeric products are the α-isomer, where the silyl (B83357) group of the hydrosilane adds to the carbon bearing the trimethylsilyl group, and the β-isomer, where it adds to the terminal carbon. The stereochemistry of the resulting double bond is typically described as E (trans) or Z (cis).

A wide array of transition metals effectively catalyze the hydrosilylation of ethynylsilanes. Each metal, often in conjunction with specific ligands, exhibits characteristic selectivity profiles.

| Catalyst System | Substrate | Hydrosilane | Product(s) | Selectivity | Yield (%) | Reference |

| PtCl₂/XPhos | Tertiary Propargylic Alcohols | PhMe₂SiH | β-(E)-vinylsilane | High | Excellent | researchgate.net |

| Karstedt's catalyst | Terminal Alkynes | Various | β-(E)-vinylsilane | Generally high | Good to Excellent | rsc.org |

Rhodium Catalysis: Rhodium complexes are also highly effective for the hydrosilylation of alkynes and can exhibit different selectivities compared to platinum. mdpi.com Chiral rhodium complexes have been successfully employed in the enantioselective hydrosilylation of unactivated alkenes. chemrxiv.org In the context of alkynes, the regioselectivity can often be tuned by the ligand environment. While detailed studies on "Silane, ethynyl-2-d-trimethyl-" are limited, deuterium labeling experiments in related rhodium-catalyzed hydrosilylations have been instrumental in elucidating reaction mechanisms. chemrxiv.org For instance, the exclusive placement of deuterium at the β-position in the product of alkene hydrosilylation points towards a rapid insertion into a Rh-H intermediate. chemrxiv.org

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective alternative to precious metals. rsc.orgnih.govepfl.ch Nickel-catalyzed hydrosilylation of allenes has demonstrated that stereoselectivity can be precisely controlled by modulating ligand-induced steric effects. rsc.orgnih.gov For ethynylsilanes, nickel catalysts can provide access to various vinylsilane isomers depending on the reaction conditions and ligands used.

Copper, Iron, and Cobalt Catalysis: First-row transition metals like copper, iron, and cobalt have gained significant attention for their potential in sustainable catalysis. acs.orgnih.gov Iron-catalyzed hydrosilylation of internal alkynes has been shown to proceed with high (E)-selectivity. rsc.org Kinetic studies of these iron-catalyzed reactions suggest a first-order dependence on the catalyst concentration. rsc.org Cobalt complexes have been utilized for the regio- and stereoselective hydrosilylation of 1,3-diynes. dokumen.pub Deuterium labeling studies in related cobalt-catalyzed hydroboration reactions have provided insights into the origin of the added hydrogen atoms. nih.gov Kinetic isotope effect (KIE) studies in copper-catalyzed hydrosilylation of ketones have been used to probe the mechanism. snnu.edu.cn For "Silane, ethynyl-2-d-trimethyl-", a kinetic isotope effect would be expected if the C-D bond is involved in the rate-determining step of the reaction, which could help differentiate between proposed mechanistic pathways.

| Catalyst | Substrate Type | Key Feature | Reference |

| Iron Complex | Internal Alkynes | High (E)-selectivity | rsc.org |

| Cobalt Complex | 1,3-Diynes | Regio- and stereoselective | dokumen.pub |

| Copper Complex | Ketones | Mechanistic studies via KIE | snnu.edu.cn |

In recent years, metal-free catalytic systems have been developed for hydrosilylation reactions, offering a more sustainable approach. These reactions are often promoted by Lewis acids or frustrated Lewis pairs (FLPs). For instance, 2-pyridinolate borane (B79455) complexes have been shown to catalyze the geminal selective dimerization of terminal alkynes. sci-hub.se While specific applications to the hydrosilylation of "Silane, ethynyl-2-d-trimethyl-" are not extensively documented, the principles of these catalytic systems suggest that they could offer alternative pathways with unique selectivities. Deuterium labeling experiments would be particularly valuable in elucidating the mechanisms of these metal-free reactions. researchgate.net

Hydrosilylation can also be initiated by light or heat, often involving radical intermediates. Photochemical hydrosilylation can be achieved using photosensitizers or by direct irradiation of the reactants. conicet.gov.ar These methods can provide access to products that are not obtainable through traditional transition metal catalysis. For example, the hydrosilylation of H-terminated Si(111) surfaces with short-chain alkynes can be achieved thermally. nih.gov The radical nature of these reactions means that the regioselectivity can be different from that of metal-catalyzed processes. In the case of "Silane, ethynyl-2-d-trimethyl-", the C-D bond is generally stronger than a C-H bond, which could lead to a kinetic isotope effect in radical abstraction steps, potentially influencing the product distribution. Air-initiated hydrosilylation of unactivated alkynes under solvent-free conditions has also been reported. researchgate.net

Cross-coupling reactions are fundamental transformations for the construction of carbon-carbon bonds. The ethynyl group of "Silane, ethynyl-2-d-trimethyl-" can participate in such reactions, with the trimethylsilyl group often playing a crucial role as a protecting group or as a handle for further transformations.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org In the context of "Silane, ethynyl-2-d-trimethyl-", the reaction would involve the coupling at the deuterated carbon. The trimethylsilyl group remains intact under standard Sonogashira conditions, effectively protecting the other terminus of the original acetylene (B1199291) unit. gelest.comthieme-connect.com This allows for the synthesis of unsymmetrically substituted alkynes. The reaction is generally carried out under mild conditions with a base, such as an amine. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. acs.org

The presence of the deuterium atom in "Silane, ethynyl-2-d-trimethyl-" is not expected to significantly alter the course of the Sonogashira reaction, as the rate-determining step typically involves the oxidative addition of the palladium catalyst to the aryl/vinyl halide. However, a small secondary kinetic isotope effect might be observable.

| Catalyst System | Aryl/Vinyl Halide | Alkyne | Base | Solvent | Yield (%) | Reference |

| [DTBNpP]Pd(crotyl)Cl | Aryl Bromides | Various Terminal Alkynes | (i-Pr)₂NH or TMP | DMSO | up to 100 | acs.org |

| Pd(PPh₃)₂Cl₂/CuI | Aryl Iodides | Ethynyltrimethylsilane | Et₃N | THF | Good to Excellent | researchgate.net |

| Pd(acac)₂/Xantphos | Aryl Halides | Various Terminal Alkynes | Various | Various | Good to Excellent | researchgate.net |

Cross-Coupling Reactions

Suzuki-Miyaura and Stille Couplings with Ethynylsilane Derivatives

Cross-coupling reactions are fundamental for the construction of carbon-carbon bonds. researchgate.net In the context of ethynylsilane derivatives, the trimethylsilyl (TMS) group typically serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for forming C-C bonds. wikipedia.orgtcichemicals.com When ethynylsilane derivatives are employed, the reaction's course is highly dependent on the substrate. In reactions involving (trimethylsilyl)acetylene, the coupling typically occurs at the C-H bond, leaving the C-Si bond intact under standard Sonogashira or Suzuki conditions. nih.gov However, derivatives like 1-bromo-2-(trimethylsilyl)acetylene can undergo Suzuki coupling to form bis(trimethylsilyl)enynes. nih.gov The reaction generally involves an oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org The presence of a base is crucial for the activation of the organoboron compound. tcichemicals.comresearchgate.net

The Stille coupling utilizes an organotin reagent to couple with an organohalide, also catalyzed by a palladium complex. researchgate.netorganic-chemistry.org Similar to the Suzuki reaction, the reactivity of ethynylsilane derivatives in Stille couplings is selective. For instance, the cross-coupling of 1-(tributylstannyl)-2-(trimethylsilyl)acetylene with a vinyl iodide proceeds by reacting at the C-Sn bond rather than the more robust C-Si bond. nih.gov This selectivity is a key advantage, allowing for the stepwise construction of complex molecules. The trimethylsilyl group can be removed in a subsequent step if the terminal alkyne is required. nih.gov

The following table summarizes representative coupling reactions involving ethynylsilane derivatives.

| Reaction Type | Ethynylsilane Derivative | Coupling Partner | Catalyst System | Product Type | Yield (%) | Ref. |

| Suzuki Coupling | 1-Bromo-2-(trimethylsilyl)acetylene | Vinylboronic acid | Pd(PPh₃)₄ | Silylated conjugated enyne | - | nih.gov |

| Stille Coupling | 1-(Tributylstannyl)-2-(trimethylsilyl)acetylene | Vinyl iodide | Pd catalyst | Bis(silyl)enyne | 75% | nih.gov |

| Stille Coupling | 1-(Tributylstannyl)-2-(trimethylsilyl)acetylene | Indole derivative | Pd catalyst | Indole-substituted silylacetylene | - | nih.gov |

C-Si Bond Activation in Cross-Coupling Processes

While the C-Si bond in ethynyltrimethylsilanes is generally stable under typical cross-coupling conditions, its activation and cleavage can be achieved under modified protocols. nih.govthieme-connect.com This provides an alternative synthetic route that avoids a separate deprotection step. thieme-connect.com The activation of the C-Si bond is a topic of growing interest, as organo(trialkyl)silanes are stable, have low toxicity, and are readily available. researchgate.net

Hatanaka and Hiyama first reported the cross-coupling of (trimethylsilyl)acetylenes involving C-Si bond cleavage, which was promoted by a fluoride (B91410) source like tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF). thieme-connect.com This fluoride-mediated activation allows the silylalkyne to couple with partners like β-bromostyrene to form conjugated enynes. thieme-connect.com The mechanism involves the formation of a hypervalent silicon species, which facilitates the transmetalation step with the palladium catalyst.

More recent methods have explored other conditions for C-Si bond activation. Rhodium catalysis, for example, has been used in reactions of bis(trimethylsilyl)acetylene (B126346) with tertiary 3-arylpropargyl alcohols, leading to silylated enynes that can be further used in palladium-catalyzed cross-couplings with aryl iodides. thieme-connect.com The development of methods for the direct C-Si bond activation is significant for increasing the utility of robust organosilicon compounds in synthesis. researchgate.netresearchgate.net

Carbometallation and Carbosilylation Reactions

Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful tool for creating complex molecular architectures. In the context of ethynylsilanes, carbometallation reactions can proceed with high regio- and stereoselectivity.

For instance, the carbocyclization of enynes derived from ethynyltrimethylsilane can be catalyzed by titanium complexes like Ti(O-i-Pr)₄ in the presence of Grignard reagents (EtMgBr). rsc.org However, related zirconium-catalyzed reactions have shown low yields. rsc.org Carbocupration of alkynyl sulfides with diorganozincs has also been demonstrated as a stereoselective route to tetrasubstituted alkenyl sulfides. thieme-connect.de A notable side reaction in some coupling processes involving 1-aryl-2-trialkylsilylethynes is carbometallation, which can sometimes complicate the synthesis of desired products like oligo(p-phenyleneethynylene)s. beilstein-journals.org

trans-Carbosilylation of simple alkynes can be achieved using Lewis acids like EtAlCl₂ in the presence of an organosilicon reagent such as allyltrimethylsilane. lookchem.com The mechanism is thought to involve the coordination of the Lewis acid to the alkyne, creating a π-complex that is then attacked by the nucleophilic silicon reagent. lookchem.com

| Reaction Type | Substrate | Reagents | Catalyst/Promoter | Key Finding | Ref. |

| Carbocyclization | N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine | EtMgBr | Ti(O-i-Pr)₄ | Efficient formation of pyrrolidine (B122466) derivatives. | rsc.org |

| Carbometallation | 1-Aryl-2-trialkylsilylethyne | - | - | Observed as a side reaction in coupling processes. | beilstein-journals.org |

| trans-Carbosilylation | 4-Ethynyltoluene | Allyltrimethylsilane, TMSCl | EtAlCl₂ | Stereoselective formation of vinylsilanes. | lookchem.com |

Cycloaddition Chemistry of Ethynylsilanes

Ethynylsilanes are versatile participants in various cycloaddition reactions, acting as dienophiles or participating in multicomponent cyclizations to form a wide array of carbo- and heterocyclic systems. nih.gov

[2+2+2]-Cycloaddition Reactions

The [2+2+2] cycloaddition is an atom-economical process for synthesizing six-membered rings, typically catalyzed by transition metals. researchgate.netuwindsor.ca Ethynylsilanes are excellent substrates for these reactions. Cobalt complexes, such as CpCo(CO)₂, are classic catalysts for the cyclotrimerization of alkynes to form substituted benzenes. scispace.com A key advantage of using silyl-substituted alkynes like ethynyltrimethylsilane is the ability to control the regioselectivity of the cycloaddition, which is often a challenge when using unsymmetrical alkynes. scispace.com

These reactions have been applied to the synthesis of complex molecules, including natural products and theoretically interesting structures. scispace.comresearchgate.net For example, 1,4-bis(trimethylsilyl)buta-1,3-diyne has been used in a cobalt-catalyzed [2+2+2] cycloaddition strategy to approach the synthesis of complanadine A. nih.gov The reaction tolerates a wide variety of functional groups and has been used to create annulated benzenes, pyridines (by co-cyclization with nitriles), and other heterocyclic systems. scispace.com

[2+3] Cycloadditions (e.g., with Azides)

The copper(I)-catalyzed 1,3-dipolar cycloaddition of azides with terminal alkynes (CuAAC), often called a "click reaction," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov Ethynyltrimethylsilane serves as a stable, easy-to-handle surrogate for the often volatile acetylene gas. nih.gov

In a common one-pot, multi-step procedure, an aryl halide is first coupled with ethynyltrimethylsilane via a Sonogashira reaction. The resulting TMS-protected alkyne is then deprotected in situ using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), revealing the terminal alkyne. This alkyne immediately undergoes the CuAAC reaction with an azide (B81097) present in the mixture to form the triazole product. nih.gov This approach avoids the need to isolate the terminal alkyne and handle potentially unstable azides. nih.gov The synthesis of (azidoethynyl)trimethylsilane has also been reported; this highly unstable compound can be trapped in a [2+3] cycloaddition with cyclooctyne (B158145) to yield the corresponding triazole. mdpi.com

| Reaction | Reactants | Catalyst/Conditions | Product | Key Feature | Ref. |

| One-Pot Triazole Synthesis | Aryl halide, Ethynyltrimethylsilane, Benzyl azide | 1. Pd/Cu (Sonogashira) 2. TBAF (Deprotection) 3. CuI (Cycloaddition) | 1-Benzyl-4-aryl-1,2,3-triazole | Efficient three-step sequence without isolation of intermediates. | nih.gov |

| Trapping Reaction | (Azidoethynyl)trimethylsilane, Cyclooctyne | -40 °C | 1-(Trimethylsilylethynyl)-hexahydro-cycloocta[d] researchgate.netbham.ac.ukgelest.comtriazole | Trapping of a highly unstable ethynyl azide. | mdpi.com |

Diels-Alder and Photo-Dehydro-Diels-Alder Reactions

In the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, ethynylsilanes can function as the 2π-electron component (the dienophile). organic-chemistry.orgwikipedia.orgsigmaaldrich.com The reaction provides a direct route to six-membered rings. The silyl group on the dienophile can influence the regioselectivity of the cycloaddition and remains in the product for potential further transformations. Studies have investigated the Diels-Alder reactivity of silylethynyl-substituted acenes, where the cycloaddition occurs at the central ring. d-nb.info The reaction of ethynylsilanes with 1-trimethylsilylcyclopentadiene has also been explored. acs.org

The photo-dehydro-Diels-Alder (PDDA) reaction is a powerful extension of the classic Diels-Alder reaction, typically involving a substrate with both an enyne or diyne moiety. rsc.orgresearchgate.net The reaction is triggered photochemically and proceeds through intermediates such as biradicals and cycloallenes. rsc.org This method has been used as a key step in the total synthesis of arylnaphthalene lignans. researchgate.net The PDDA reaction provides access to a wide variety of compounds that may be difficult to obtain through thermal Diels-Alder reactions. rsc.orgresearchgate.net Computational studies suggest that while concerted pathways are generally favored, stepwise mechanisms can compete, particularly in diyne cycloadditions. researchgate.net

Silyl Radical Mediated Reactions

Silyl radicals, particularly those derived from reagents like tris(trimethylsilyl)silane, are versatile intermediates in organic synthesis. mdpi.com Their reactions with alkynes, including deuterated variants like ethynyl-2-d-trimethylsilane, can lead to a variety of functionalized products through radical-mediated pathways.

Radical cyclizations are powerful methods for forming cyclic compounds. mdpi.com In the context of ethynylsilanes, these reactions typically involve the addition of a radical to the alkyne's triple bond, generating a highly reactive vinyl radical. This intermediate can then undergo further intramolecular reactions. mdpi.com For instance, a common strategy involves tethering the ethynylsilane to a radical precursor within the same molecule. Upon generation, the radical can add across the deuterated triple bond of the Silane (B1218182), ethynyl-2-d-trimethyl- moiety, initiating a cyclization cascade. acs.orgchinesechemsoc.org

The mechanism often proceeds as follows:

Radical Generation: A silyl radical is generated, often photochemically or using a radical initiator.

Addition to Alkyne: The silyl radical adds to the triple bond. In the case of ethynyl-2-d-trimethylsilane, this addition would form a vinyl radical intermediate.

Cyclization: The newly formed vinyl radical can attack another functional group within the molecule, leading to ring formation.

Termination: The cyclized radical is quenched, often by abstracting a hydrogen (or deuterium) atom from a donor molecule, to yield the final product.

The use of Silane, ethynyl-2-d-trimethyl-, in these reactions would be primarily to investigate the mechanism of the termination step or any competing side reactions involving the cleavage of the C-D bond. If a hydrogen/deuterium abstraction from the terminal alkyne were part of a competing or rate-limiting pathway, a significant kinetic isotope effect would be observed. nih.gov However, in many radical cyclizations, the terminal C-D bond remains intact throughout the main reaction sequence. thieme-connect.com

| Reaction Step | Involvement of C-D Bond | Expected kH/kD | Mechanistic Implication |